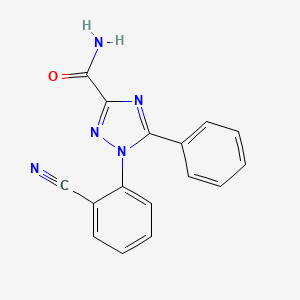![molecular formula C28H34IO2P B14348054 {5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide CAS No. 90369-09-8](/img/structure/B14348054.png)
{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a pentyl chain, which is further linked to an oxane ring through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The general synthetic route can be described as follows:
Starting Materials: Triphenylphosphine and 5-iodopentyl oxane.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C.
Procedure: Triphenylphosphine is dissolved in a suitable solvent, such as toluene or dichloromethane. 5-iodopentyl oxane is then added dropwise to the solution. The reaction mixture is stirred and heated for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, followed by washing with a solvent to remove any impurities. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiolates. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include azides, cyanides, thiols, phosphine oxides, and reduced phosphines.
科学的研究の応用
{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is studied for its potential use in targeting mitochondria due to the lipophilic cationic nature of the triphenylphosphonium group.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, especially for delivering therapeutic agents to mitochondria.
Industry: It is used in the synthesis of various organic compounds and as a phase-transfer catalyst in industrial processes.
作用機序
The mechanism of action of {5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide involves its ability to cross biological membranes due to the lipophilic nature of the triphenylphosphonium group. Once inside the cell, the compound can target mitochondria, where it exerts its effects. The molecular targets and pathways involved include:
Mitochondrial Membrane Potential: The compound accumulates in the mitochondria due to the negative membrane potential.
Reactive Oxygen Species (ROS) Production: It can modulate the production of ROS, which plays a role in cellular signaling and apoptosis.
Mitochondrial Enzymes: The compound can interact with mitochondrial enzymes, affecting their activity and function.
類似化合物との比較
Similar Compounds
Tetraphenylphosphonium Chloride: Similar in structure but lacks the oxane ring and pentyl chain.
Triphenylphosphine: A simpler phosphine compound without the additional functional groups.
Methyltriphenylphosphonium Iodide: Contains a methyl group instead of the oxane-pentyl chain.
Uniqueness
{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide is unique due to the presence of the oxane ring and pentyl chain, which confer specific chemical and biological properties. These structural features enhance its ability to target mitochondria and participate in diverse chemical reactions, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
90369-09-8 |
|---|---|
分子式 |
C28H34IO2P |
分子量 |
560.4 g/mol |
IUPAC名 |
5-(oxan-2-yloxy)pentyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C28H34O2P.HI/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26,27-19-9-3-10-20-27)24-14-4-12-22-29-28-21-11-13-23-30-28;/h1-3,5-10,15-20,28H,4,11-14,21-24H2;1H/q+1;/p-1 |
InChIキー |
LCKAXXRWHSWMJS-UHFFFAOYSA-M |
正規SMILES |
C1CCOC(C1)OCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


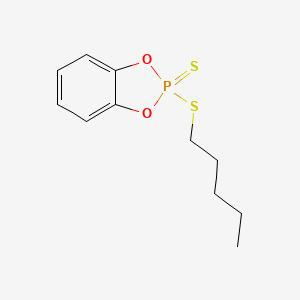
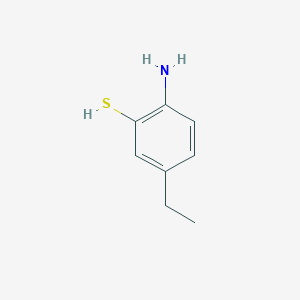
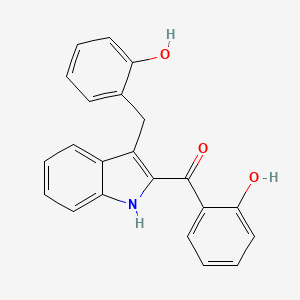


![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

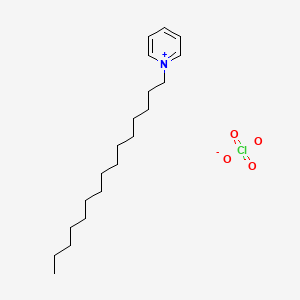
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)

![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

